7,7-dimethyl-1,2-diphenyl-4,6,7,8-tetrahydropyrrolo[3,2-b]azepin-5(1H)-one
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Overview
Description
Dimethylation: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Diphenylation: The diphenyl groups are often introduced through Friedel-Crafts acylation reactions using benzoyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-1,2-diphenyl-4,6,7,8-tetrahydropyrrolo[3,2-b]azepin-5(1H)-one typically involves multi-step organic reactions
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Formation of the Pyrrolo[3,2-b]azepine Core
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminobenzophenone and 2,2-dimethyl-1,3-dioxane-4,6-dione.
Reaction Conditions: The reaction is typically carried out under reflux conditions in the presence of a suitable solvent like ethanol or toluene. Acid catalysts such as hydrochloric acid or sulfuric acid may be used to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-1,2-diphenyl-4,6,7,8-tetrahydropyrrolo[3,2-b]azepin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7,7-dimethyl-1,2-diphenyl-4,6,7,8-tetrahydropyrrolo[3,2-b]azepin-5(1H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for exploring reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The presence of the pyrrolo and azepine rings suggests potential activity as central nervous system agents or anti-inflammatory drugs.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure may also find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-1,2-diphenyl-4,6,7,8-tetrahydropyrrolo[3,2-b]azepin-5(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-1,2-diphenyl-4,6,7,8-tetrahydropyrrolo[3,2-b]azepin-5(1H)-one: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its fused ring system and the presence of both dimethyl and diphenyl groups. These structural features confer distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7,7-dimethyl-1,2-diphenyl-6,8-dihydro-4H-pyrrolo[3,2-b]azepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-22(2)14-20-18(23-21(25)15-22)13-19(16-9-5-3-6-10-16)24(20)17-11-7-4-8-12-17/h3-13H,14-15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWRRIVFEDNFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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